molecular formula C17H15NO3S2 B2401826 (E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide CAS No. 2035001-90-0

(E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2401826
CAS No.: 2035001-90-0
M. Wt: 345.43
InChI Key: VFQGNMQJMRJBSQ-AATRIKPKSA-N
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Description

The compound “(E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide” is a structurally complex acrylamide derivative featuring heteroaromatic substituents. Its core structure includes:

  • Acrylamide backbone: The (E)-configured acrylamide group enables conjugation and planar geometry, critical for intermolecular interactions like hydrogen bonding and π-stacking.
  • Heterocyclic substituents: Two thiophene rings (at positions 2 and 3) and a furan ring contribute to its electronic profile, influencing solubility and reactivity. Thiophene’s sulfur atom enhances electron delocalization, while furan’s oxygen atom introduces polarity.

This compound’s design aligns with medicinal chemistry strategies where heterocycles improve bioavailability and target affinity.

Properties

IUPAC Name

(E)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-thiophen-3-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S2/c19-16(6-5-13-7-10-22-11-13)18-12-17(20,14-3-1-8-21-14)15-4-2-9-23-15/h1-11,20H,12H2,(H,18,19)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQGNMQJMRJBSQ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C=CC2=CSC=C2)(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(CNC(=O)/C=C/C2=CSC=C2)(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H15NO4SC_{17}H_{15}NO_{4}S with a molecular weight of approximately 329.4 g/mol. The compound features a furan ring and thiophene structures, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC17H15NO4S
Molecular Weight329.4 g/mol
StructureChemical Structure

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. Specifically, chalcones and their derivatives have shown effectiveness against a range of bacteria and fungi, including multidrug-resistant strains. The mechanisms include inhibition of bacterial enzymes such as DNA gyrase and efflux pumps, which are critical for bacterial survival and resistance .

Antiviral Effects

Chalcones have been recognized for their antiviral activities, targeting various viral enzymes such as lactate dehydrogenase and protein kinases. The structural components of this compound may allow it to interact with viral proteins, potentially inhibiting viral replication .

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : Interacting with key enzymes involved in cellular processes.
  • Receptor Modulation : Binding to specific receptors, altering signaling pathways.
  • Antioxidant Activity : Potentially reducing oxidative stress within cells.

Case Studies

  • Anticancer Activity : A study evaluating various chalcone derivatives found that those with similar structures exhibited antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Inhibition of Multidrug-resistant Bacteria : A recent investigation into the antibacterial effects of chalcones revealed that specific derivatives could effectively inhibit growth in multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name / ID Core Structure Heterocycles Present Functional Groups Reference
Target Compound Acrylamide Thiophene (x2), Furan Hydroxyethyl, Acrylamide N/A
(E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)acrylamide Acrylamide Phenyl (x2) Hydroxyethyl, Hydroxyphenyl
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Acrylamide-thiophene hybrid Thiophene, Phenyl Cyano, Ester
3-Chloro-N-phenyl-phthalimide Phthalimide Benzene Chlorine, Imide
N-(3-acetyl-2-thienyl)-2-bromoacetamide Acetamide Thiophene Acetyl, Bromo

Key Observations :

  • Heterocycle Impact : The target compound’s dual thiophene and furan substituents distinguish it from phenyl-dominated analogs like . Thiophene’s electron-rich nature may enhance binding to sulfur-rich biological targets compared to phenyl groups.
  • Hydroxyethyl vs. Other Linkers: The hydroxyethyl group in the target compound contrasts with ester or cyano groups in thiophene-acrylamide hybrids (e.g., ), likely improving water solubility relative to lipophilic analogs.

Insights :

  • The target compound may be synthesized via oxazolone ring-opening with a hydroxyethylamine derivative, as seen in for structurally related acrylamides.
  • Piperidine/acetic acid-mediated Knoevenagel condensation () is feasible for introducing the acrylamide group.

Physicochemical Properties

Table 3: Physical Properties of Analogous Compounds

Compound ID / Class Melting Point (°C) Solubility Trends Key Spectroscopic Data (1H NMR) Reference
Target Compound Not reported Likely moderate (polar groups) δ 6.5–7.5 ppm (thiophene/furan protons) N/A
Compound 9 186–187 Low (chlorobenzylidene group) δ 7.2–8.1 ppm (aromatic protons)
Compound 10 206–207 Very low (indole group) δ 6.8–7.8 ppm (indole protons)
N-(3-acetyl-2-thienyl)acetamides 120–150 Moderate (acetyl group) δ 2.5 ppm (acetyl CH3)

Analysis :

  • The target compound’s melting point is expected to fall between 150–200°C, similar to heterocyclic acrylamides in .
  • Solubility may exceed phenyl-containing analogs due to the hydroxyethyl group’s polarity but remain lower than fully aliphatic derivatives.

Table 4: Bioactivity Trends in Structural Analogs

Compound Class Reported Activities Key SAR Insights Reference
Nitrothiophene derivatives Antitubercular Nitro groups enhance activity
Nitroimidazole vs. nitrofuryl Antimycobacterial (inactive) Nitroimidazole reduces activity
Acrylamide-thiophene hybrids Antioxidant, anti-inflammatory Thiophene enhances radical scavenging

Discussion :

  • Antioxidant activity is plausible, as seen in thiophene-acrylamide hybrids (), though furan’s lower electron density compared to thiophene could modulate efficacy.
  • Hydroxyethyl and acrylamide groups may improve bioavailability over nitro-substituted analogs, which often face toxicity challenges.

Q & A

Q. What are the optimized synthetic routes for (E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide?

Methodological Answer: Synthesis typically involves ruthenium-catalyzed alkylation of thiophene/furan precursors or condensation reactions using activating agents.

  • Catalytic Alkylation : Ruthenium complexes (e.g., [Cp*Ru(cod)Cl]) enable C3-alkylation of thiophene rings with acrylic acid derivatives. Optimal conditions include dimethylformamide (DMF) at 80°C, yielding 75–85% .
  • Condensation with Ethyl Chloroformate : Reacting acryloyl chloride intermediates with hydroxylamine derivatives in dichloromethane (DCM) at 35°C for 5 hours achieves 64–69% yield .

Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentSolventTemperatureYield (%)Reference
Ru-catalyzed alkylationCp*Ru(cod)ClDMF80°C75–85
CondensationEthyl chloroformateDCM35°C64–69

Q. How is the crystal structure of this compound resolved experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement is standard:

  • Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 293 K.
  • Structure Solution : Patterson methods (e.g., SHELXD) for initial phase determination.
  • Refinement : SHELXL iteratively adjusts positional/thermal parameters, achieving R-factors < 0.06 .
  • Key Metrics : Mean C–C bond length = 0.004 Å; data-to-parameter ratio > 14:1 ensures reliability .

Advanced Research Questions

Q. What computational strategies predict electronic properties and reactivity of this acrylamide?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) models:

  • HOMO-LUMO Gaps : Predicts charge transfer interactions (e.g., thiophene → acrylamide).
  • Electrostatic Potential Maps : Identifies nucleophilic/electrophilic sites for reactivity .
  • Software : Gaussian 16 or ORCA for geometry optimization; VMD for visualization.

Table 2: DFT Parameters

FunctionalBasis SetSoftwareKey OutputReference
B3LYP6-31G*GaussianHOMO-LUMO, ESP maps

Q. How can contradictory biological activity data for similar acrylamides be resolved?

Methodological Answer: Integrate in vitro assays with in silico docking to reconcile discrepancies:

  • In Vitro : Nitric oxide scavenging assays (Griess reagent) and anti-inflammatory profiling (e.g., COX-2 inhibition).
  • In Silico : Molecular docking (AutoDock Vina) to compare binding affinities across protein targets (e.g., HDACs, kinases).
  • Case Study : Hydroxamate derivatives showed variance in IC50 values; docking revealed steric clashes in low-activity analogs .

Q. What mechanistic insights guide the optimization of catalytic synthesis yields?

Methodological Answer: Mechanistic studies via kinetic isotope effects (KIE) and spectroscopic monitoring (e.g., NMR):

  • KIE Experiments : Compare kH/kDk_H/k_D to identify rate-determining steps (e.g., C–H activation in Ru catalysis).
  • Operando NMR : Tracks intermediate formation (e.g., acryloyl-Ru complexes) in real time .
  • Optimization Levers :
  • Catalyst loading (1–5 mol% Ru).
  • Solvent polarity (DMF > THF).
  • Temperature (80–100°C optimal for turnover).

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectroscopic characterization?

Methodological Answer: Cross-validate using multi-technique approaches :

  • IR vs. NMR : Confirm carbonyl stretches (1650–1700 cm⁻¹) align with ¹³C NMR peaks (~170 ppm).
  • MS vs. Elemental Analysis : Ensure molecular ion ([M+H]⁺) matches calculated mass (±0.01 Da).
  • Case Example : Discrepancies in hydroxamate derivatives resolved via high-resolution MS and 2D NMR (COSY, HSQC) .

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